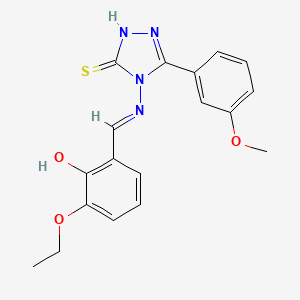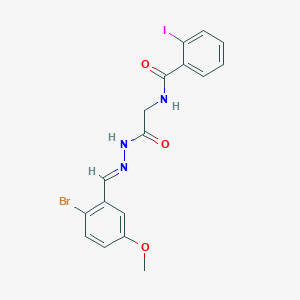![molecular formula C20H16BrN3OS B12040014 1-{(E)-[(2Z)-(4-phenyl-1,3-thiazol-2(3H)-ylidene)hydrazinylidene]methyl}naphthalen-2-ol hydrobromide](/img/structure/B12040014.png)
1-{(E)-[(2Z)-(4-phenyl-1,3-thiazol-2(3H)-ylidene)hydrazinylidene]methyl}naphthalen-2-ol hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-1-naphthaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone hydrobromide is a complex organic compound with the molecular formula C20H16BrN3OS. This compound is known for its unique structural features, which include a naphthaldehyde moiety, a thiazole ring, and a hydrazone linkage. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-1-naphthaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone hydrobromide typically involves a multi-step process. One common method starts with the condensation reaction between 2-hydroxy-1-naphthaldehyde and 4-phenyl-1,3-thiazol-2-yl hydrazine in the presence of a suitable solvent such as methanol. The reaction is usually carried out under reflux conditions to ensure complete condensation. The resulting hydrazone is then treated with hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1-naphthaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-Hydroxy-1-naphthaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone hydrobromide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-hydroxy-1-naphthaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone hydrobromide involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can enhance its biological activity. It may also interact with cellular proteins and enzymes, leading to inhibition of their function. The hydrazone linkage is crucial for its activity, as it can undergo tautomerization and form reactive intermediates that interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-1-naphthaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone
- 2-Hydroxy-1-naphthaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone hydrochloride
Uniqueness
2-Hydroxy-1-naphthaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone hydrobromide is unique due to the presence of the hydrobromide salt, which can influence its solubility and reactivity. This compound also exhibits distinct biological activities compared to its analogs, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H16BrN3OS |
|---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
1-[(E)-[(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]naphthalen-2-ol;hydrobromide |
InChI |
InChI=1S/C20H15N3OS.BrH/c24-19-11-10-14-6-4-5-9-16(14)17(19)12-21-23-20-22-18(13-25-20)15-7-2-1-3-8-15;/h1-13,24H,(H,22,23);1H/b21-12+; |
InChI Key |
ANXMOBRJEUVZAB-BFVDCFMLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=C(C=CC4=CC=CC=C43)O.Br |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=C(C=CC4=CC=CC=C43)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12039945.png)





![N'-[(E)-(3-fluorophenyl)methylidene]-1-heptyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B12039974.png)

![N-(1,3-Benzodioxol-5-ylmethyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12039988.png)

![N-[4-(benzyloxy)phenyl]-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12039993.png)


![3-[(3-Ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5-yl)amino]benzoic acid](/img/structure/B12040021.png)
